N-(thiophen-2-yl(thiophen-3-yl)methyl)-2-(trifluoromethoxy)benzenesulfonamide
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Description
N-(thiophen-2-yl(thiophen-3-yl)methyl)-2-(trifluoromethoxy)benzenesulfonamide is a useful research compound. Its molecular formula is C16H12F3NO3S3 and its molecular weight is 419.45. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Characterization of Novel Compounds
Researchers have developed a variety of methods for synthesizing derivatives of benzenesulfonamide, aiming to explore their potential as therapeutic agents. For example, Küçükgüzel et al. (2013) synthesized a series of novel N-(3-substituted aryl/alkyl-4-oxo-1,3-thiazolidin-2-ylidene)-4-[5-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benzenesulfonamides, evaluating their anti-inflammatory, analgesic, antioxidant, anticancer, and anti-HCV activities. These compounds demonstrated significant biological activities, highlighting the potential of benzenesulfonamide derivatives as multifunctional therapeutic agents (Ş. Küçükgüzel et al., 2013).
Development of Inhibitors
The synthesis and biochemical evaluation of N-(4-phenylthiazol-2-yl)benzenesulfonamides as inhibitors of kynurenine 3-hydroxylase by Röver et al. (1997) is another example. These compounds were found to be high-affinity inhibitors, providing insights into the modulation of the kynurenine pathway, which is implicated in several neurological disorders (S. Röver et al., 1997).
Exploration of Chemical Reactions
Miura et al. (1998) reported on the oxidative cross-coupling of N-(2‘-Phenylphenyl)benzenesulfonamides with alkenes using a palladium-copper catalyst system under air. This work contributes to the field of organic synthesis by providing a novel method for the formation of complex molecules, showcasing the versatility of benzenesulfonamide derivatives in chemical reactions (M. Miura et al., 1998).
Investigation of Carbonic Anhydrase Inhibitors
The research into carbonic anhydrase inhibitors is another significant application. Casini et al. (2002) synthesized water-soluble sulfonamides incorporating a 4-sulfamoylphenylmethylthiourea scaffold, showing potent inhibitory activity against carbonic anhydrase isozymes. These inhibitors demonstrated not only high in vitro potency but also significant in vivo efficacy in lowering intraocular pressure, indicating potential for the treatment of glaucoma (A. Casini et al., 2002).
Properties
IUPAC Name |
N-[thiophen-2-yl(thiophen-3-yl)methyl]-2-(trifluoromethoxy)benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12F3NO3S3/c17-16(18,19)23-12-4-1-2-6-14(12)26(21,22)20-15(11-7-9-24-10-11)13-5-3-8-25-13/h1-10,15,20H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RERGWVUHFZFAJM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)OC(F)(F)F)S(=O)(=O)NC(C2=CSC=C2)C3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12F3NO3S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.